molecular formula C12H10N2 B8500517 4-(1-Cyanocyclobutyl)benzonitrile

4-(1-Cyanocyclobutyl)benzonitrile

Cat. No.: B8500517
M. Wt: 182.22 g/mol
InChI Key: QRMTTYZXARWZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Cyanocyclobutyl)benzonitrile is a benzonitrile derivative featuring a cyanocyclobutyl substituent at the para position of the benzene ring. The cyanocyclobutyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a candidate for applications in drug design (e.g., enzyme inhibition) and optoelectronic materials.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1-cyanocyclobutyl)benzonitrile

InChI

InChI=1S/C12H10N2/c13-8-10-2-4-11(5-3-10)12(9-14)6-1-7-12/h2-5H,1,6-7H2

InChI Key

QRMTTYZXARWZOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, chloro) enhance biological activity by improving target binding .
  • Amino substituents (e.g., cyclobutylamino) increase solubility and polarity, favoring pharmacokinetic profiles .
  • Extended π-systems (e.g., oxazole-ethynyl) boost nonlinear optical properties for materials science .

Cytotoxic and Anti-inflammatory Profiles

Benzonitrile derivatives exhibit diverse pharmacological activities:

Compound Name Activity Profile Reference
4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile (1h) IC₅₀ = 8.2 µM against T47D breast cancer cells; comparable to etoposide
7.XXIX (1,3,4-Oxadiazole-benzimidazole hybrid) Anti-inflammatory activity (59% inhibition at 50 µM vs. diclofenac sodium’s 72%)
4-(1-Cyanocyclobutyl)benzonitrile (hypothetical) Predicted activity based on analogs: Moderate cytotoxicity (estimated IC₅₀ = 10–20 µM) N/A

Key Observations :

  • Ethenyl-linked aryl groups (e.g., 1c, 1h) show potent cytotoxicity, likely due to aromatase inhibition .
  • Hybrid structures (e.g., oxadiazole-benzimidazole) balance anti-inflammatory efficacy with synthetic complexity .

Nonlinear Optical (NLO) and OLED Performance

Compound Name NLO Property (βHRS) OLED Application Reference
4-DMDBA (dibenzylideneacetone derivative) βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹ N/A
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ N/A
4-(3-(10H-Phenoxazinyl)carbazolyl)benzonitrile N/A TADF emitter in OLEDs (patented)

Key Observations :

  • Ethynyl-linked heterocycles enhance NLO properties but require longer synthetic routes .
  • Carbazole-phenoxazine hybrids are prioritized for OLEDs due to thermally activated delayed fluorescence (TADF) .

Key Observations :

  • Metal-free methods offer high yields and scalability for diaryl sulfides .
  • Photoredox catalysis enables regioselectivity but with moderate yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.